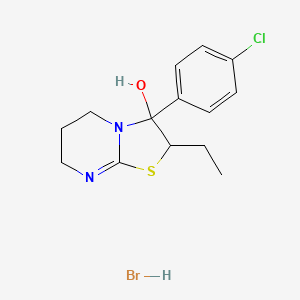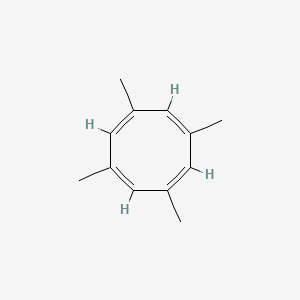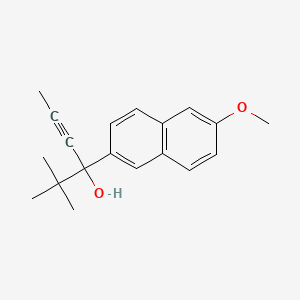
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL is a complex organic compound with a unique structure that includes a naphthyl group, a methoxy group, and a hexynol backbone
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL typically involves multiple steps, including the formation of the naphthyl group, the introduction of the methoxy group, and the construction of the hexynol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Naphthyl Group: This step often involves the use of naphthalene derivatives and various reagents to introduce the naphthyl group into the molecule.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Construction of the Hexynol Backbone: This step involves the formation of the hexynol structure through reactions such as alkylation, alkyne formation, and hydroxylation.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL exerts its effects involves its interactions with molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-pentyn-3-OL: This compound has a similar structure but with a pentynol backbone instead of a hexynol backbone.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-butyn-3-OL: This compound has a butynol backbone, making it shorter than the hexynol and pentynol analogs.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-propyn-3-OL: This compound has a propynol backbone, making it the shortest among the similar compounds.
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
67460-88-2 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylhex-4-yn-3-ol |
InChI |
InChI=1S/C19H22O2/c1-6-11-19(20,18(2,3)4)16-9-7-15-13-17(21-5)10-8-14(15)12-16/h7-10,12-13,20H,1-5H3 |
Clé InChI |
VJWHWSRWEJBESU-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


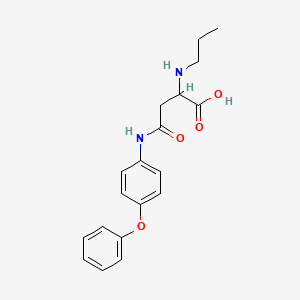
![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)

![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)
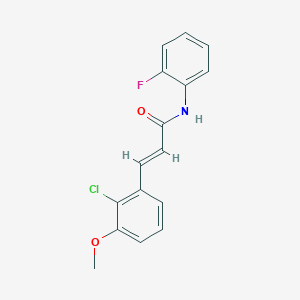


![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)

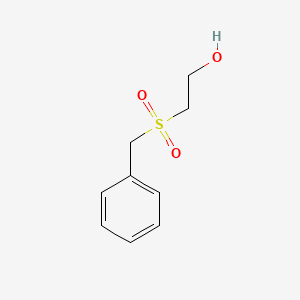
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
